molecular formula C10H10N2O B184305 1-methyl-1H-indole-2-carboxamide CAS No. 56297-43-9

1-methyl-1H-indole-2-carboxamide

Cat. No. B184305
CAS RN: 56297-43-9
M. Wt: 174.2 g/mol
InChI Key: CYDRRUIHHLXFKW-UHFFFAOYSA-N
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Description

1-methyl-1H-indole-2-carboxamide is an indole derivative . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . For instance, N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide was obtained from 5-methylindole-2-carboxylic acid and rimantadine hydrochloride .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-indole-2-carboxamide is essentially planar . The structure can be described as consisting of an indole group and as a substituent, linked at C2, the N-methylcarboxamide group .


Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In addition, 1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides .


Physical And Chemical Properties Analysis

The molecular formula of 1-methyl-1H-indole-2-carboxamide is C10H10N2O, and its molecular weight is 174.1992 .

Scientific Research Applications

Enzyme Inhibition

  • Scientific Field: Biochemistry and Pharmacology .
  • Summary of Application: Indole-2-carboxamide derivatives have been studied as strong enzyme inhibitors . The presence of a carboxamide moiety in indole derivatives allows these compounds to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
  • Methods of Application: Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3 of the indole structure, giving unique inhibitory properties to these compounds .
  • Results or Outcomes: These derivatives have shown inhibitory effects against HLGP, HIV-1, and the renin enzyme .

Treatment of Ulcerative Colitis

  • Scientific Field: Medical Science .
  • Summary of Application: 1H-indole-2-carboxamide derivatives have been explored as potential treatments for ulcerative colitis .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these studies were not specified in the source .

Antimicrobial Activity

  • Scientific Field: Microbiology .
  • Summary of Application: A new series of 1H-indole-2-carboxamide derivatives has been prepared and evaluated for their antimicrobial activity .
  • Methods of Application: These derivatives were prepared by simple procedures in good yields, followed by complete characterization using nuclear magnetic resonance, infrared spectroscopy, high-resolution mass spectrometry, and elemental analysis techniques .
  • Results or Outcomes: The outcomes of these studies were not specified in the source .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1-methylindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDRRUIHHLXFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356277
Record name 1-methyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indole-2-carboxamide

CAS RN

56297-43-9
Record name 1-methyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-(4-amino-3-methoxyphenyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (0.500 g, 1.15 mmol) in pyridine (8 mL) at −5° C. was treated with a solution of 1-methyl-1H-2-indolecarbonyl chloride (0.445 g, 2.3 mmol) in dichloromethane (3 mL). The reaction mixture stirred for 20 min at −5° C., then the dry ice/acetone bath was removed and was stirred at room temperature under a nitrogen atmosphere. 1-methyl-1H-2-indolecarbonyl chloride (0.221 g, 1.15 mmol) was added to the reaction mixture and was stirred for 2 h. Sodium hydroxide (1 N) solution (10 mL) was added and was stirred over night. The organic solvent was removed under reduced pressure, and dichloromethane (20 mL) was added. The layers were partitioned, and the aqueous layer was extracted with dichloromethane (125 mL). The combined organic layers were washed with water, dried over magnesium sulfate, filtered and the solvent removed under reduced pressure. N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1-methyl-1H-2-indolecarboxamide was purified by flash chromatography on silica gel using 15% (methanol with 2% ammonium hydroxide) in dichloromethane (10 min), 20% (methanol with 2% ammonium hydroxide) in dichloromethane (15 min), 50% (methanol with 2% ammonium hydroxide) in dichloromethane (7 min) to give 0.463 g (68%) pure N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1-methyl-1H-2-indolecarboxamide. A warmed solution of N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1-methyl-1H-2-indolecarboxamide (0.463 g, 0.781 mmol) in ethyl acetate was treated with a warmed solution of maleic acid (0.272, 2.34 mmol) in ethyl acetate. The precipitate was filtered under nitrogen, and dried on the lyophilizer to give N1-(4-{4-amino-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl))-1-methyl-1H-2-indolecarboxamide di-maleate. 1H NMR (DMSO-d6, 400 MHz) δ 9.4495 (s, 1H), 8.2848 (s, 1H), 8.1505-8.1301 (d, 1H, J=8.16 Hz), 7.7232-7.7034 (d, 1H, J=7.92 Hz), 7.6054-7.5844 (d, 1H, J=8.4 Hz), 7.3583-7.3012 (m, 4H), 7.1778-7.1406 (m, 1H), 6.0804 (s, 4H), 5.10-5.00 (m, 1H), 4.0403 (s, 3H), 3.9614 (s, 3H), 3.5336 (m, 4H), 3.1879 (m, 2H), 2.9937 (m, 2H), 2.7836 (s, 3H), 2.4979 (m, 3H), 2.2157 (m, 4H), 1.8513 (m, 2H); HPLC Perkin Elmer Pecosphere C18, 3 μM, 33×4.6, 3.5 ml/min 100-100% 50 mM ammonium acetate to acetonitrile in 4.5 minutes, C36H44N6O3 (581.2), 95%. LCMS (Perkin Elmer, Pecosphere C18 column, 3 um particle size, 33×4.6 mm; 100% 50 mM ammonium Acetate in Water to 100% Acetonitrile over 5 min, 3.0 to 3.5 mil/min) Rt 2.76 min (100%).
Name
3-(4-amino-3-methoxyphenyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.445 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.221 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-methylindole-2-carboxylic acid (5.0 g, 28.5 mmole) in THF (100 mL) at 0° C. was added N-methylmorpholine (3.5 mL, 31.8 mmole) followed by isobutyl chloroformate (4.0 mL, 30.8 mmole) dropwise over 5 minutes. A thick slurry formed quickly. The mixture was stirred for 30 min, then conc. NH4OH (4.0 mL. 58 mmole) was added in one portion with vigorous stirring, and the cooling bath was removed. The reaction was stirred at RT for 4 hr then was concentrated to dryness. The residue was triturated with 1.0 N Na2CO3 (50 mL), filtered, washed with a small volume of cold water, and dried under vacuum to give the title compound (2.46 g, 50%) as a white solid: Silica gel TLC (5% MeOH/CHCl3) Rf0.50.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-1H-indole-2-carboxamide
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
75
Citations
S Hou, X Yang, Y Tong, Y Yang, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
… N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-1-methyl-1H-indole-2-carboxamide (13) Compound 13 was prepared from 1-methyl-1H-indole-2-carboxylic acid (52ámg, 0.30ámmol…
Number of citations: 18 www.sciencedirect.com
H Zaki, A Belhassan, A Aouidate, T Lakhlifi… - Journal of Molecular …, 2019 - Elsevier
… -cyclopropyl-1-methyl-1H-indole-2-carboxamide. Compound … -cyclopropyl-1-methyl-1H-indole-2-carboxamide. Compound … N-cyclopropyl-1-methyl-1H-indole-2-carboxamide) were non-…
Number of citations: 13 www.sciencedirect.com
H Zaki - RHAZES: Green and Applied Chemistry, 2018 - revues.imist.ma
Heterocyclic molecules manelly indoles derivatives have displayed a large diversity of biological activity profiles and many studies have focused mainly their therapeutic effect. It is …
Number of citations: 3 revues.imist.ma
J Zhou, J Bie, X Wang, Q Liu, R Li, H Chen… - Journal of Medicinal …, 2020 - ACS Publications
Liver fructose-1,6-bisphosphatase (FBPase) is a key enzyme in the gluconeogenesis pathway. Inhibiting FBPase activity represents a potential treatment for type 2 diabetes mellitus. A …
Number of citations: 15 pubs.acs.org
E Magli, B Severino, A Corvino, E Perissutti… - Medicinal …, 2020 - ingentaconnect.com
… 2carboxamide (3), N-(3-chloropropyl)-1H-indole-2-carboxamide (4), N-(2-chloroethyl)-1-methyl-1H-indole-2-carboxamide (5) and N-(3-chloropropyl)-1-methyl-1H-indole-2carboxamide (…
Number of citations: 1 www.ingentaconnect.com
J Shonberg, C Draper-Joyce, SN Mistry… - Journal of Medicinal …, 2015 - ACS Publications
… To do this, we generated the benzofuran-2-carboxamide (25a), benzo[d]oxazole-2-carboxamide (25b), 1H-indene-2-carboxamide (25c), and 1-methyl-1H-indole-2-carboxamide (25d) …
Number of citations: 42 pubs.acs.org
Y Kuribayashi, N Itoh, N Horikawa… - Journal of pharmacy …, 2000 - Wiley Online Library
… Abstract We studied the cerebroprotective effect of SM-20220 (N-(aminoiminomethyl)-1-methyl1H-indole-2-carboxamide methanesulphonate), a newly synthesized Naá/Há exchanger (…
Number of citations: 23 onlinelibrary.wiley.com
Y Kuribayashi, N Itoh, M Kitano, N Ohashi - European journal of …, 1999 - Elsevier
… The aim of this study was to investigate the contribution of the Na + /H + exchanger to cerebral ischemia using SM-20220 (N-(aminoiminomethyl)-1-methyl-1H-indole-2-carboxamide …
Number of citations: 57 www.sciencedirect.com
N Gokhale, U Dalimba, M Kumsi - Journal of Saudi Chemical Society, 2017 - Elsevier
… The paper describes the facile synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety at position-3 of the indole …
Number of citations: 21 www.sciencedirect.com
N Horikawa, M Nishioka, N Itoh, Y Kuribayashi… - Pharmacology, 2001 - karger.com
… (NHE) is tightly concerned with neuronal and glial cell injury induced by ischemia using a selective NHE inhibitor, SM-20220 (N-(aminoiminomethyl)-1-methyl-1H-indole-2-carboxamide …
Number of citations: 50 karger.com

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